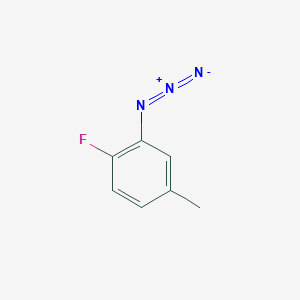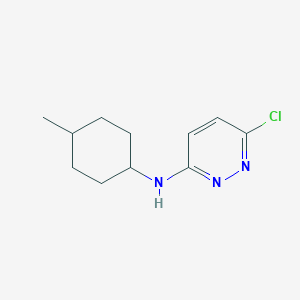
6-chloro-N-((1r,4r)-4-methylcyclohexyl)pyridazin-3-amine
概要
説明
6-Chloro-N-((1r,4r)-4-methylcyclohexyl)pyridazin-3-amine, abbreviated as 6-Cl-MCPA, is a pyridazinone-based amine that has been used in various scientific research applications. It has been studied for its pharmacological properties and its potential use in the synthesis of various pharmaceutical compounds. It has also been used in the synthesis of several other compounds, including the anti-inflammatory drug etodolac.
科学的研究の応用
6-Cl-MCPA has been studied for its pharmacological properties and its potential use in the synthesis of various pharmaceutical compounds. It has been used as a lead compound in the synthesis of several anti-inflammatory drugs, including etodolac. In addition, it has been studied for its potential use in the synthesis of anticonvulsants, antihistamines, and other pharmaceutical compounds.
作用機序
The mechanism of action of 6-Cl-MCPA is not yet fully understood. However, studies have shown that it has an inhibitory effect on the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins and other inflammatory mediators. In addition, it has been shown to inhibit the production of nitric oxide and other inflammatory mediators.
生化学的および生理学的効果
6-Cl-MCPA has been studied for its biochemical and physiological effects. Studies have shown that it has anti-inflammatory, analgesic, and anticonvulsant properties. In addition, it has been shown to inhibit the production of nitric oxide, which is involved in the regulation of blood pressure and other cardiovascular functions. It has also been shown to have a neuroprotective effect, which may be beneficial in the treatment of neurodegenerative diseases such as Alzheimer’s disease and Parkinson’s disease.
実験室実験の利点と制限
The use of 6-Cl-MCPA in laboratory experiments has several advantages and limitations. One advantage is that it is relatively easy to synthesize, which makes it a convenient and cost-effective reagent for laboratory experiments. Additionally, it has been shown to have a wide range of pharmacological properties, which makes it a useful tool for studying the effects of various compounds on the body. However, there are some limitations to its use. For example, it has been shown to have a relatively short half-life, which may limit its usefulness in long-term experiments. Additionally, its mechanism of action is not yet fully understood, which may limit its utility in certain experiments.
将来の方向性
There are several potential future directions for 6-Cl-MCPA. One potential direction is to further explore its pharmacological properties and its potential use in the synthesis of various pharmaceutical compounds. Additionally, further research could be done to better understand its mechanism of action and to develop more efficient and effective methods for synthesizing it. Additionally, further research could be done to explore its potential use in the treatment of various diseases, such as Alzheimer’s disease and Parkinson’s disease. Finally, research could be done to explore its potential use in the development of new drugs and other compounds.
特性
IUPAC Name |
6-chloro-N-(4-methylcyclohexyl)pyridazin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN3/c1-8-2-4-9(5-3-8)13-11-7-6-10(12)14-15-11/h6-9H,2-5H2,1H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWSXBNQHMBQJQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)NC2=NN=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-N-((1r,4r)-4-methylcyclohexyl)pyridazin-3-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



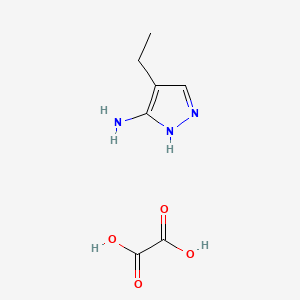
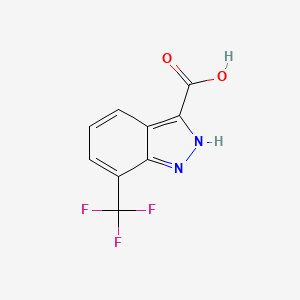
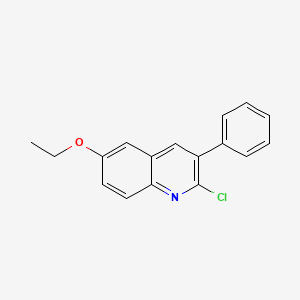
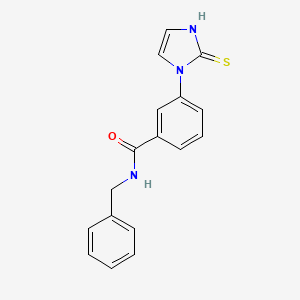
![(3-Azabicyclo[3.1.1]heptan-1-yl)methanol](/img/structure/B1486431.png)
![2-({[5-(4-Chlorophenyl)-1,3-oxazol-2-yl]methyl}sulfanyl)propanoic acid](/img/structure/B1486432.png)
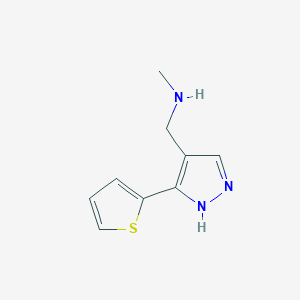

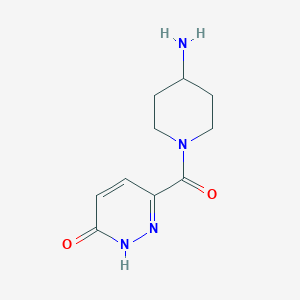
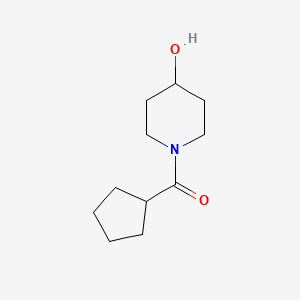
amine](/img/structure/B1486443.png)
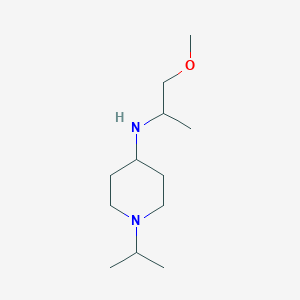
amine](/img/structure/B1486447.png)
